3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride
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Overview
Description
3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O2 and a molecular weight of 234.66 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride typically involves the nitration of a fluorobenzene derivative followed by a series of reduction and substitution reactions. One common method includes:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The resulting amine is then reacted with a propan-1-amine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group results in the formation of an amine .
Scientific Research Applications
3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and result in specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-nitrophenyl)propan-1-amine hydrochloride
- 3-(5-bromo-2-nitrophenyl)propan-1-amine hydrochloride
- 3-(5-iodo-2-nitrophenyl)propan-1-amine hydrochloride
Uniqueness
3-(5-fluoro-2-nitrophenyl)propan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications .
Properties
CAS No. |
2613382-38-8 |
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Molecular Formula |
C9H12ClFN2O2 |
Molecular Weight |
234.7 |
Purity |
95 |
Origin of Product |
United States |
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